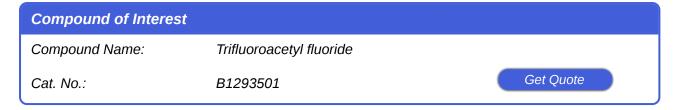


# Spectroscopic Profile of Trifluoroacetyl Fluoride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **trifluoroacetyl fluoride** (CF<sub>3</sub>COF), a crucial building block in organic synthesis, particularly for the introduction of fluorine into molecules to enhance pharmacological properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols and a workflow for spectroscopic analysis.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **trifluoroacetyl fluoride**. Due to its gaseous state at room temperature, spectra are typically acquired in the gas phase or in solution at low temperatures.

#### <sup>19</sup>F NMR Spectroscopy

The <sup>19</sup>F NMR spectrum of **trifluoroacetyl fluoride** is characterized by two distinct signals corresponding to the trifluoromethyl (CF<sub>3</sub>) group and the acyl fluoride (-COF) fluorine.

Table 1: 19F NMR Data for **Trifluoroacetyl Fluoride** 



Functional Group	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
-COF	11.07	Quartet (q)	<sup>4</sup> JFF = 5.8
-CF <sub>3</sub>	-78.86	Doublet (d)	<sup>4</sup> JFF = 5.8

Note: Data was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C. Chemical shifts are referenced to an external standard. The general range for trifluoroacetyl groups is typically between -67 to -85 ppm relative to CFCl<sub>3</sub>[1][2][3]. Acyl fluoride chemical shifts can range from -70 to -20 ppm[4].

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals two carbon environments: the carbonyl carbon and the trifluoromethyl carbon. Both signals are split due to coupling with the fluorine atoms.

Table 2: 13C NMR Data for Trifluoroacetyl Fluoride

Carbon Atom	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constants (J) [Hz]
C=O	147.0	Doublet of Quartets (dq)	<sup>1</sup> JCF = 371.5, <sup>2</sup> JCF = 50.6
-CF₃	Data not explicitly found	Quartet of Doublets (qd)	¹JCF ≈ 283, ³JCF = small

Note: Data for the carbonyl carbon was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C[5]. The coupling constant for the trifluoromethyl carbon is estimated from data for trifluoroacetic acid, which shows a ¹JCF of 283 Hz and a ²JCF of 44 Hz[6].

#### <sup>17</sup>O NMR Spectroscopy

To date, specific experimental <sup>17</sup>O NMR data for **trifluoroacetyl fluoride** has not been reported in the literature. This is likely due to the low natural abundance and quadrupolar nature of the <sup>17</sup>O isotope, which makes its detection challenging.



#### Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **trifluoroacetyl fluoride** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The strong electron-withdrawing nature of the fluorine atoms significantly influences the frequencies of these vibrations.

Table 3: Vibrational Frequencies and Assignments for Trifluoroacetyl Fluoride

Wavenumber (cm <sup>-1</sup> )	Assignment
~1880	C=O stretch (v C=O)
~1250	C-F stretch (ν C-F, acyl)
~1200 - 1100	CF₃ asymmetric stretch (vas CF₃)
~1100	CF₃ symmetric stretch (vs CF₃)
~750	C-C stretch (v C-C)
~600 - 500	CF₃ deformation modes
50	Torsional vibration

Note: The exact peak positions can vary slightly based on the experimental conditions (e.g., gas pressure, resolution). The assignment of all fundamental frequencies has been reported in the literature, with the torsional vibration located at 50 cm<sup>-1</sup>[7].

### **Mass Spectrometry (MS)**

Electron ionization mass spectrometry (EI-MS) of **trifluoroacetyl fluoride** results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is dictated by the relative bond strengths within the molecule.

Table 4: Mass Spectrometry Data for Trifluoroacetyl Fluoride



m/z	lon	Comments
116	[CF₃COF]+•	Molecular Ion (M+•)
97	[CF₃CO] <sup>+</sup>	Loss of F•
69	[CF <sub>3</sub> ] <sup>+</sup>	Loss of •COF; often the base peak
47	[COF]+	Loss of •CF₃

Note: The molecular weight of **trifluoroacetyl fluoride** is 116.01 g/mol [8]. The fragmentation pattern is proposed based on common fragmentation pathways of fluorinated compounds and trifluoroacetyl derivatives[9][10][11].

### **Experimental Protocols**

Given that **trifluoroacetyl fluoride** is a gas at standard temperature and pressure, specialized techniques are required for its spectroscopic analysis.

#### **Gas-Phase NMR Spectroscopy**

- Sample Preparation: A specialized gas-tight NMR tube equipped with a valve is required. The tube is evacuated and then filled with **trifluoroacetyl fluoride** gas to a desired pressure. A small amount of a deuterated solvent (e.g., acetone-d<sub>6</sub>) can be added to the bottom of the tube to serve as a lock signal, though this may lead to some dissolution of the gas.
- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used. For <sup>19</sup>F and <sup>13</sup>C NMR, the probe must be tuned to the respective frequencies.
- Data Acquisition:
  - <sup>19</sup>F NMR: A standard one-pulse experiment is typically sufficient due to the high sensitivity of the <sup>19</sup>F nucleus. A spectral width of approximately 200 ppm, centered around -30 ppm, should be adequate.



<sup>13</sup>C NMR: Due to the low natural abundance of <sup>13</sup>C and the signal splitting from C-F coupling, a larger number of scans and a longer relaxation delay may be necessary.
 Proton decoupling is generally not required unless impurities are present.

#### **Gas-Phase Infrared (IR) Spectroscopy**

- Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a
  defined path length (typically 10 cm or longer) is used. The cell is first evacuated and a
  background spectrum is collected. The cell is then filled with trifluoroacetyl fluoride gas to
  a known pressure.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup> with a resolution of at least 1 cm<sup>-1</sup> to resolve the rotational-vibrational fine structure of the gas-phase bands.

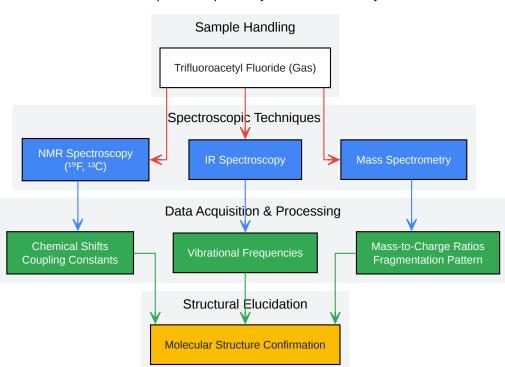
#### **Electron Ionization Mass Spectrometry (EI-MS)**

- Sample Introduction: Trifluoroacetyl fluoride gas is introduced into the ion source of the
  mass spectrometer via a gas inlet system, which allows for precise control of the sample flow
  rate.
- Ionization: The gas molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trifluoroacetyl fluoride**.





#### Workflow for Spectroscopic Analysis of Trifluoroacetyl Fluoride

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Caption: Logical workflow for the spectroscopic analysis of trifluoroacetyl fluoride.

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